molecular formula C15H15BrN2O3 B243708 N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide

N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide

Cat. No. B243708
M. Wt: 351.19 g/mol
InChI Key: CEAXHDNOBWDBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide, also known as BMMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMMD belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide is not fully understood. However, studies have suggested that N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide exerts its biological activities by modulating various signaling pathways in cells. For example, in cancer cells, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has been found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has also been found to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. Firstly, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide is relatively easy to synthesize and can be obtained in high purity. Secondly, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide exhibits a range of biological activities, making it a useful tool for studying various signaling pathways in cells. However, there are also some limitations to using N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide in lab experiments. For example, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has low solubility in water, which can make it difficult to administer to cells in culture. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide in cells. Secondly, studies are needed to investigate the potential therapeutic applications of N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide in various fields of medicine, including cancer, inflammation, and viral infections. Finally, studies are needed to optimize the synthesis method of N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide and improve its solubility in water, which could increase its potential for drug development.
Conclusion:
In conclusion, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand the mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide and its potential therapeutic applications.

Synthesis Methods

N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid by reacting 6-methyl-2-pyridinecarboxylic acid with bromine. This is followed by the synthesis of 2,4-dimethoxybenzoyl chloride by reacting 2,4-dimethoxybenzoic acid with thionyl chloride. Finally, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide is synthesized by reacting 5-bromo-6-methyl-2-pyridinecarboxylic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2,4-dimethoxybenzamide has been found to exhibit anti-viral properties by inhibiting the replication of viruses such as influenza virus and herpes simplex virus.

properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C15H15BrN2O3/c1-9-12(16)6-7-14(17-9)18-15(19)11-5-4-10(20-2)8-13(11)21-3/h4-8H,1-3H3,(H,17,18,19)

InChI Key

CEAXHDNOBWDBPU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br

Origin of Product

United States

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